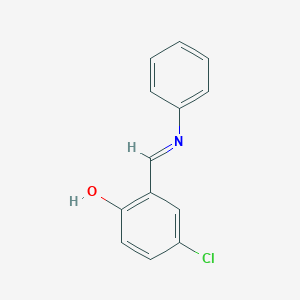

5-Chlorosalicylidene aniline

Description

Historical Context and Evolution of Schiff Base Chemistry

The journey of Schiff base chemistry began in 1864 when Hugo Schiff reported the formation of imine derivatives from the reaction of aromatic aldehydes with primary amines. nih.gov Initially, these compounds were recognized as valuable synthetic intermediates. scispace.com Over the years, the field has evolved dramatically, with Schiff bases now being recognized as adaptable building blocks with a multitude of applications. scispace.com Revolutionary progress has been made in the synthesis of Schiff bases, reflecting the continuous advancements in organic chemistry. scispace.com Modern techniques such as microwave-assisted synthesis, sonochemistry, and other green chemistry approaches have supplemented traditional condensation reactions. scispace.comuokerbala.edu.iq

The first metal complex of a Schiff base was synthesized in 1889 by Alphonse Combes, who reacted ethylenediamine (B42938) with acetylacetone. nih.gov This discovery opened the door to the vast field of coordination chemistry of Schiff bases, where they act as ligands for a wide array of metal ions. nih.govnih.gov

Significance of Imines in Contemporary Chemical Research

Imines, the functional group defining Schiff bases, are of significant value in modern chemical research. acs.org The carbon-nitrogen double bond in imines is a key structural motif in many biologically active natural products and synthetic compounds. mdpi.com They serve as crucial intermediates in the synthesis of nitrogen-containing heterocyclic compounds and alkaloids. acs.org

The applications of Schiff bases are extensive and diverse, spanning fields such as medicinal chemistry, materials science, and catalysis. scispace.com In medicinal chemistry, they have shown promise as antimicrobial, antiviral, and anticancer agents. scispace.comku.ac.ae In materials science, they contribute to the development of polymers and metal-organic frameworks. scispace.com Furthermore, Schiff bases are pivotal in catalysis, often serving as ligands for transition metal catalysts in various organic reactions. scispace.com

Classification and Structural Diversity of Salicylidene Aniline (B41778) Derivatives

Salicylidene aniline derivatives are a specific class of Schiff bases derived from the condensation of salicylaldehyde (B1680747) (or its derivatives) and aniline (or its derivatives). These compounds are known for their structural diversity, which arises from the variety of substituents that can be incorporated into both the salicylaldehyde and aniline rings. futminna.edu.ng This structural versatility allows for the fine-tuning of their electronic and steric properties, influencing their chemical behavior and potential applications. semanticscholar.org

The planarity of these molecules can vary significantly. For instance, some salicylideneanilines are nearly planar, while others adopt a non-planar conformation with a considerable dihedral angle between the two aromatic rings. znaturforsch.comgrafiati.com This structural feature is often linked to their photochromic and thermochromic properties, where a change in color is induced by light or heat, respectively. znaturforsch.com The phenomenon is often associated with an intramolecular proton transfer from the hydroxyl group to the imine nitrogen atom. znaturforsch.com

Overview of Research Directions for Schiff Bases in Academia

Current academic research on Schiff bases is multifaceted, exploring their synthesis, structural properties, and a wide range of applications. Key research directions include:

Green Synthesis: Developing more environmentally friendly and efficient methods for synthesizing Schiff bases, such as microwave irradiation, sonication, and the use of natural catalysts. scispace.comuokerbala.edu.iq

Coordination Chemistry: Designing and synthesizing novel metal complexes of Schiff bases with tailored properties for applications in catalysis, materials science, and medicine. nih.govscience.govacs.org

Biological Applications: Investigating the therapeutic potential of Schiff bases and their metal complexes as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. scispace.comku.ac.aenih.gov

Materials Science: Exploring the use of Schiff bases in the creation of advanced materials like polymers, nanocomposites, and metal-organic frameworks (MOFs). scispace.com

Photochromism and Thermochromism: Studying the relationship between the molecular structure of salicylidene aniline derivatives and their photo- and thermochromic behaviors for potential use in optical devices and display systems. znaturforsch.comrsc.orgbohrium.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Kinetics for 5 Chlorosalicylidene Aniline

Traditional Condensation Pathways for Schiff Base Formation

The most common method for synthesizing 5-Chlorosalicylidene aniline (B41778) and its derivatives is through the direct condensation reaction between 5-chlorosalicylaldehyde (B124248) and a substituted aniline. futminna.edu.ng This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695). ijsr.net The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization. ijsr.netznaturforsch.com

Spectrophotometric Kinetic Studies of Formation Reactions

The kinetics of the formation of 5-Chlorosalicylidene aniline derivatives have been effectively studied using spectrophotometry. ijsr.netshivajicollegekannad.org This technique allows for the monitoring of the reaction progress by measuring the change in absorbance of the Schiff base over time. ijsr.netsciensage.info For instance, the kinetic study of the reaction between 5-chlorosalicylaldehyde and m-chloroaniline in an ethanol medium was conducted spectrophotometrically to determine the reaction mechanism and thermodynamic parameters. ijsr.net

Kinetic studies have revealed that the formation of these Schiff bases often follows second-order kinetics, being first order with respect to both the 5-chlorosalicylaldehyde and the aniline derivative. ijsr.net The rate of the reaction is observed to increase with an increase in temperature. ijsr.net The second-order rate constants can be calculated from the experimental data. ijsr.nettsijournals.com

Impact of Solvent Systems on Reaction Kinetics and Yields

The choice of solvent significantly influences the kinetics and yield of Schiff base formation. Polar protic solvents like ethanol are commonly used and can facilitate the reaction by stabilizing the transition state through hydrogen bonding. ijsr.net The solvent can affect the rate of proton transfer, which is a key step in the condensation mechanism.

The polarity of the solvent can modulate reaction rates. mdpi.com For instance, in the synthesis of related Schiff bases, less polar solvents were found to enhance antibacterial activity, suggesting that solvent choice can impact not only the reaction itself but also the properties of the final product. The use of ternary solvent systems, which can form nanophase-structured domains, has been shown to enhance reaction rates for certain reactions, an approach that could be relevant for optimizing Schiff base synthesis. chemrxiv.org

Role of Catalysis in Schiff Base Synthesis (e.g., Acid Catalysis)

Acid catalysis is frequently employed to accelerate the formation of Schiff bases. asianpubs.org A few drops of a strong acid, such as concentrated sulfuric acid or glacial acetic acid, can significantly shorten the reaction time. asianpubs.orgtubitak.gov.tr The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. scholarsresearchlibrary.com

The formation of Schiff bases involves a two-step process: the initial addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate. ijsr.net Both of these steps are reversible and can be catalyzed by both acids and bases. ijsr.net Natural acids, such as citric acid from lemon juice, have also been successfully used as catalysts in solvent-free conditions, offering a greener alternative. scholarsresearchlibrary.com

Novel Synthetic Routes for Functionalized 5-Chlorosalicylidene Aniline Derivatives

Beyond traditional reflux condensation, novel synthetic methodologies are being explored. Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing Schiff bases, often leading to higher yields in significantly shorter reaction times compared to conventional heating. growingscience.com This technique enhances molecular collisions, promoting rapid imine formation.

Furthermore, the synthesis of functionalized derivatives is an active area of research. For example, Schiff bases derived from 5-chlorosalicylaldehyde and various substituted anilines have been synthesized and characterized. futminna.edu.ngelixirpublishers.com The substituents on the aniline ring can modulate the electronic and, consequently, the chemical and biological properties of the resulting Schiff base. futminna.edu.ng The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is another strategy to improve the efficiency and sustainability of synthesizing these compounds. google.com

Mechanistic Investigations of 5-Chlorosalicylidene Aniline Formation

The formation of 5-Chlorosalicylidene aniline proceeds through a well-established two-step mechanism. The first step involves the nucleophilic addition of the aniline to the carbonyl carbon of the 5-chlorosalicylaldehyde, forming an unstable carbinolamine intermediate. ijsr.net This is followed by the rate-determining step, which is the acid-catalyzed dehydration of the carbinolamine to yield the final imine or Schiff base. ijsr.net

Thermodynamic Parameters of Formation

The thermodynamic parameters of the formation of 5-Chlorosalicylidene aniline derivatives can be determined from kinetic studies conducted at different temperatures. ijsr.net By studying the effect of temperature on the reaction rate, parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. ijsr.netsciensage.info These parameters provide valuable insights into the nature of the transition state and the spontaneity of the reaction. For the reaction of 5-chlorosalicylaldehyde with m-chloroaniline, these thermodynamic parameters have been evaluated to better understand the reaction mechanism. ijsr.net

| Parameter | Value | Conditions |

| Order of reaction w.r.t. 5-chlorosalicylaldehyde | First Order | Ethanol medium, 303 K |

| Order of reaction w.r.t. m-Chloro aniline | First Order | Ethanol medium, 303 K |

| Overall Order of reaction | Second Order | Ethanol medium, 303 K |

| Table based on kinetic studies of the formation of 5-Chlrosalicylidene-M-Chloroaniline. ijsr.net |

Elucidation of Transition States and Reaction Intermediates

The formation of 5-Chlorosalicylidene aniline, a Schiff base, from 5-chlorosalicylaldehyde and aniline proceeds through a multi-step mechanism involving distinct reaction intermediates and transition states. While direct computational and spectroscopic data for the transition states of this specific reaction are not extensively available, a comprehensive understanding can be constructed from kinetic studies, spectroscopic analysis of related compounds, and theoretical calculations on similar systems.

The generally accepted mechanism for the formation of a Schiff base involves a two-step process: the initial nucleophilic addition of the amine to the carbonyl carbon of the aldehyde to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product.

Reaction Intermediates:

The primary reaction intermediate in the synthesis of 5-Chlorosalicylidene aniline is the carbinolamine . This species is formed by the attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde.

Another crucial aspect of the intermediates in salicylidene aniline derivatives is the existence of tautomeric forms , primarily the enol and keto forms. In the solid state and in solution, an equilibrium exists between these two forms. researchgate.netmdpi.com The enol form is characterized by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, while the cis-keto form results from a proton transfer from the hydroxyl group to the imine nitrogen. researchgate.netmdpi.com Computational studies on salicylideneaniline (B1219908) have shown that the enol form is generally more stable. researchgate.net Spectroscopic studies on related salicylideneaniline derivatives in various environments, such as within ZSM-5 zeolites, have allowed for the characterization of these different tautomeric intermediates. nih.gov The polarity of the environment can influence the position of this equilibrium. nih.gov

The stability of different conformers of the starting material, 5-chlorosalicylaldehyde, has also been investigated computationally. The most stable conformer possesses a strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. acs.org This initial conformation influences the subsequent reaction pathway.

Transition States:

The reaction proceeds through at least two major transition states. The first transition state is associated with the nucleophilic attack of the aniline on the 5-chlorosalicylaldehyde. The second, and often rate-determining, transition state is associated with the dehydration of the carbinolamine intermediate.

Computational studies on the photochemistry of salicylideneaniline have explored the potential energy surfaces and the transition states between different photo-induced isomers, such as twisted rotamers of the enol and keto structures. researchgate.netresearchgate.net While these studies focus on photochemical processes, they provide valuable insight into the conformational flexibility and the energy barriers for isomerization, which are relevant to the thermal reaction as well. For instance, the stabilization of the excited state of the cis-keto structure involves a twist around the C-N bond, indicating that such twisted geometries can be key transition states in isomerization pathways. researchgate.net

The table below summarizes the key species involved in the formation of 5-Chlorosalicylidene aniline.

| Species Name | Type | Description |

| 5-Chlorosalicylaldehyde | Reactant | An aromatic aldehyde with a hydroxyl group ortho to the aldehyde group and a chlorine atom at position 5. |

| Aniline | Reactant | A primary aromatic amine. |

| Carbinolamine | Intermediate | Formed by the nucleophilic addition of aniline to the carbonyl group of 5-chlorosalicylaldehyde. |

| Enol Tautomer | Intermediate/Product | A tautomeric form of the Schiff base with an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. |

| cis-Keto Tautomer | Intermediate | A tautomeric form resulting from proton transfer from the hydroxyl to the imine nitrogen, which can exist in equilibrium with the enol form. |

| First Transition State | Transition State | Associated with the nucleophilic attack of aniline on the carbonyl carbon of 5-chlorosalicylaldehyde. |

| Second Transition State | Transition State | Associated with the acid-catalyzed dehydration of the carbinolamine intermediate. |

Advanced Structural Characterization and Elucidation

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and atomic positions within the crystal. carleton.edu This method has been instrumental in elucidating the detailed molecular and supramolecular structure of 5-Chlorosalicylidene aniline (B41778).

The successful application of SCXRD is contingent upon the availability of high-quality single crystals. For 5-Chlorosalicylidene aniline, single crystals suitable for diffraction studies have been grown using the slow evaporation method. semanticscholar.org In this process, the compound is dissolved in a suitable solvent, such as ethanol (B145695), to create a saturated or near-saturated solution. semanticscholar.orgmetall-mater-eng.com The solution is then allowed to stand at room temperature, and as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of well-defined crystals. semanticscholar.orgznaturforsch.com This technique has proven effective for obtaining crystals of sufficient size and quality for X-ray analysis. semanticscholar.org

SCXRD analysis of 5-Chlorosalicylidene aniline, with the IUPAC name 4-chloro-2-[(E)-(phenylimino)methyl]phenol, has determined that it crystallizes in the orthorhombic system. semanticscholar.org The specific space group was identified as Pca2₁. semanticscholar.orgconsensus.appconsensus.app The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions are key crystallographic parameters. The determined parameters for 5-Chlorosalicylidene aniline are summarized in the table below. semanticscholar.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 12.391 (6) Å |

| b | 4.5223 (18) Å |

| c | 19.514 (8) Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume (V) | 1093.5 (8) ų |

| Z (molecules per unit cell) | 4 |

| Data sourced from Suresh et al. (2016). semanticscholar.org |

The structure of 5-Chlorosalicylidene aniline is significantly stabilized by a strong intramolecular hydrogen bond. semanticscholar.org This bond forms between the hydrogen of the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine group (C=N). semanticscholar.orgscholarsresearchlibrary.com This interaction creates a stable, quasi-six-membered ring (O—H⋯N—C—C—C), a common feature in salicylaldimine derivatives. iucr.org The presence of this hydrogen bond confirms the compound exists in the enol tautomeric form in the solid state. znaturforsch.comiucr.org

The arrangement of molecules within the crystal, known as crystal packing, is governed by various intermolecular forces. In the case of 5-Chlorosalicylidene aniline, the crystal packing is primarily stabilized by dispersion forces, specifically through short H···H contacts. semanticscholar.orgconsensus.app Unlike some related structures, there are no classical intermolecular O-H···O hydrogen bonds; the intramolecular hydrogen bond is the dominant hydrogen bonding interaction. semanticscholar.orgznaturforsch.com The molecules are arranged in stacks, a common packing motif for planar molecules in this class. uoa.gr This dense packing arrangement is consistent with the observation that 5-Chlorosalicylidene aniline is not photochromic. rsc.org

Conformational analysis reveals the spatial arrangement of atoms in the molecule. In the solid state, 5-Chlorosalicylidene aniline is an essentially planar molecule. semanticscholar.org There is a very small dihedral angle of 9.49° between the salicylidene and aniline benzene (B151609) rings. semanticscholar.org The molecule adopts a trans-configuration with respect to the central C=N imine bond. semanticscholar.org Key torsional angles define this conformation, indicating minimal twisting of the molecular backbone. semanticscholar.org

| Selected Torsion Angles | Value (°) |

| C7–N1–C5–C6 | -177.0(2) |

| C5–N1–C7–C8 | -178.9(2) |

| N1–C7–C8–C12 | -3.9(4) |

| C7–C8–C12–O6 | 1.0(4) |

| Data sourced from Suresh et al. (2016). semanticscholar.org |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a material. carleton.edu Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground, powdered sample, which contains a vast number of randomly oriented microcrystals. carleton.edu The resulting diffraction pattern is a fingerprint of the crystalline material. carleton.edu

Studies utilizing PXRD have confirmed the crystalline nature of synthesized 5-Chlorosalicylidene aniline. iarjset.com One analysis reported a crystalline structure with a cubic system and a lattice parameter of 9.154 Å. iarjset.com This finding notably contrasts with the orthorhombic system determined by the more definitive single-crystal X-ray diffraction studies. semanticscholar.org Such discrepancies can arise from differences in sample preparation, the presence of different polymorphic forms, or potential inaccuracies in the indexing of the powder pattern. PXRD is crucial for routine phase identification, assessing sample purity, and characterizing materials where suitable single crystals cannot be grown. carleton.eduepfl.ch

Crystallite Size Determination

The average crystallite size of a Schiff base analogous to 5-Chlorosalicylidene aniline, 4-chloro-salicylidene aniline, was determined using the Scherrer formula. iarjset.com This method analyzes the broadening of X-ray diffraction (XRD) peaks to estimate the size of the crystalline domains. For the related compound, the average crystallite size was found to be approximately 59.29 nm. iarjset.com The determination of crystallite size is crucial as it can influence the material's physical and chemical properties. nih.gov

Lattice Parameter Evaluation

X-ray diffraction analysis of 4-chloro-salicylidene aniline indicated a cubic crystal structure. iarjset.com The lattice parameter for this related Schiff base was calculated to be 9.154 Å. iarjset.com In a study of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, the compound was found to crystallize in the orthorhombic space group Pna21 with two independent molecules in the asymmetric unit. znaturforsch.com The unit cell parameters were determined as a = 14.668(4) Å, b = 6.084(3) Å, and c = 27.980(4) Å. znaturforsch.com

Advanced Spectroscopic Techniques for Structural Confirmation

A variety of spectroscopic methods are employed to confirm the structure of 5-Chlorosalicylidene aniline and to understand its electronic and vibrational characteristics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

In the FT-IR spectrum of 5-Chlorosalicylidene aniline, characteristic bands confirm its structure. The absence of the broad O-H stretching band from the starting salicylaldehyde (B1680747) and the N-H stretching band from aniline, coupled with the appearance of a new band corresponding to the azomethine (C=N) group, confirms the formation of the Schiff base. tubitak.gov.tr In a related compound, the C=N stretching vibration was observed in the FT-IR spectrum. tubitak.gov.tr The deprotonation and coordination of the hydroxyl oxygen in metal complexes are indicated by the disappearance of the phenolic O-H band and the appearance of a new band around 1380 cm⁻¹. tubitak.gov.tr

Raman spectroscopy offers complementary information. For salicylideneaniline (B1219908) (a related compound), the off-resonance Raman spectrum in the 1400 to 1700 cm⁻¹ region shows characteristic peaks at 1622, 1594, 1577, 1486, and 1463 cm⁻¹. nih.gov The appearance of new peaks in the presence of different cations suggests the formation of different tautomeric forms. nih.govmdpi.com For instance, a new peak at 1642 cm⁻¹ is associated with the formation of the cis-keto tautomer. nih.govmdpi.com

Table 1: Key FT-IR and Raman Bands for Salicylideneaniline Derivatives

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | ~1380 | C-O stretching (phenolic) | tubitak.gov.tr |

| Raman | 1622, 1594, 1577, 1486, 1463 | Characteristic peaks of enol form | nih.gov |

| Raman | 1642 | C=N stretching of cis-keto tautomer | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of 5-Chlorosalicylidene aniline in solution.

In the ¹H NMR spectrum of a similar Schiff base, a singlet observed at 13.04 ppm is assigned to the phenolic -OH proton, while a singlet at 8.99 ppm corresponds to the azomethine proton (-CH=N-). rsc.org The aromatic protons appear as multiplets in the range of 6.98-7.71 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework. Studies on related N-salicylidene aniline derivatives have shown that the chemical shift of the imine carbon is sensitive to the molecular geometry. rsc.org DFT calculations on isolated enol N-salicylidene molecules revealed that the chemical shifts of the carbons adjacent to the imine linkage (C7 and C8) vary systematically with the torsion angle, ranging from 153.0–164.0 ppm for C7 and 141.5–154.0 ppm for C8. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for a Salicylideneaniline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| -OH (phenolic) | 13.04 | singlet | rsc.org |

| -CH=N- (azomethine) | 8.99 | singlet | rsc.org |

| Aromatic protons | 6.98-7.71 | multiplet | rsc.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The absorption spectrum of salicylideneanilines typically displays several bands in the UV-Vis region, which are sensitive to the molecular structure and the solvent environment. uchile.cl

The electronic absorption spectrum of salicylideneaniline derivatives generally shows three main bands. uchile.cl These bands are associated with π → π* transitions. The position of these bands can be influenced by substituents on both the salicylidene and aniline rings. uchile.cl For instance, electron-donating groups on the aniline ring can cause a red shift (shift to longer wavelength) of certain bands. uchile.cl The spectrum of salicylideneaniline in the solid state exhibits a broad band between 250 and 380 nm with a maximum at approximately 350 nm. nih.gov A band observed around 390 nm in certain environments can be attributed to the π → π* transition of the cis-keto tautomer. mdpi.com

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for analyzing solid samples, particularly for studying photochromic and thermochromic properties. researchgate.net For crown ether-containing N-salicylidene aniline derivatives, DRS has been used to show the presence of a mixture of enol and cis-keto forms in the solid state at room temperature. researchgate.net In the case of N-(5-chlorosalicylidene) aminomethylpyridine derivatives, DRS was employed to probe their thermo- and photochromic behavior. researchgate.net The UV-vis reflectance spectra of photochromic salicylideneaniline derivatives show a reflectance plateau from 200-400 nm, which changes upon irradiation. rsc.org

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the properties of 5-chlorosalicylidene aniline (B41778). This method provides a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the 5-chlorosalicylidene aniline molecule. These geometry optimization studies have revealed that the molecule is nearly planar, with a small dihedral angle between the two benzene (B151609) rings. znaturforsch.comsemanticscholar.org The molecule typically exists in a trans-configuration around the central C=N imine bond. semanticscholar.org

An important feature stabilizing the molecular structure is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the imine nitrogen atom (O-H···N). semanticscholar.org Theoretical calculations have shown that the bond lengths and angles obtained through DFT are generally in good agreement with experimental X-ray diffraction data, though some differences can be observed, particularly for the atoms involved in the intramolecular hydrogen bond. semanticscholar.org These minor discrepancies can be attributed to the influence of crystal packing effects in the solid state, which are not present in the gas-phase calculations. semanticscholar.org

Table 1: Selected Optimized Geometrical Parameters for 5-Chlorosalicylidene Aniline

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=N | ~1.278 |

| C-O | ~1.355 |

| C-N | ~1.409 |

| C5–N1–C7–C8 (Torsion Angle) | ~-178.9 |

Note: The values are approximate and may vary depending on the specific computational method and basis set used. Data sourced from a study using MOPAC calculations. semanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgyoutube.com

For 5-chlorosalicylidene aniline, the HOMO is typically localized on the salicylidene moiety's phenyl ring, while the LUMO is distributed over the aniline moiety, including the imine group. semanticscholar.org This distribution facilitates a charge transfer interaction from the electron-donating part (HOMO) to the electron-accepting part (LUMO) of the molecule. semanticscholar.org

The calculated HOMO-LUMO energy gap for 5-chlorosalicylidene aniline is approximately 7.071 eV. semanticscholar.org A large energy gap generally implies high kinetic stability and low chemical reactivity. semanticscholar.org This information is valuable for predicting how the molecule will behave in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of 5-Chlorosalicylidene Aniline

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.517 |

| LUMO Energy | -1.446 |

| HOMO-LUMO Energy Gap | 7.071 |

Data obtained from MOPAC2012 calculations. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

In the MEP map of 5-chlorosalicylidene aniline, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms. acs.orgresearchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are found around the hydrogen atoms, indicating sites that are favorable for nucleophilic attack. acs.orgresearchgate.net The MEP analysis provides a visual representation of the molecule's reactivity and its potential interaction with other chemical species. chemrxiv.org

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. scispace.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational modes of the molecule. For 5-chlorosalicylidene aniline, calculations can predict the stretching frequencies of key functional groups like the O-H, C=N, and C-O bonds. scispace.com These theoretical predictions generally show good agreement with experimental IR spectra. scispace.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. researchgate.net These calculations can identify the wavelengths of maximum absorption and attribute them to specific electronic transitions, such as the π-π* and n-π* transitions within the aromatic rings and the azomethine group. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. scispace.com By comparing the calculated chemical shifts with experimental data, the assignment of signals in the NMR spectra can be confirmed, further validating the molecular structure. scispace.com

DFT and other quantum chemical calculations can provide valuable information about the energetic properties of 5-chlorosalicylidene aniline.

Ionization Potential: The ionization potential, which is the energy required to remove an electron from the molecule, can be estimated from the HOMO energy. semanticscholar.org For 5-chlorosalicylidene aniline, the calculated ionization potential is approximately 8.517 eV. semanticscholar.org

Self-Consistency Field (SCF) Energy: The SCF energy is the total electronic energy of the molecule calculated by the Hartree-Fock or DFT method. The heat of formation for 5-chlorosalicylidene aniline has been calculated to be -12.66715 kcal/mol. semanticscholar.org

Semi-Empirical Quantum Chemical Calculations (e.g., MOPAC, AM1)

Semi-empirical methods, such as AM1 and those implemented in the MOPAC software package, offer a faster, albeit less accurate, alternative to DFT for computational studies. uni-muenchen.demdpi.com These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.de

Semi-empirical calculations have been used to investigate the geometry and electronic properties of 5-chlorosalicylidene aniline. semanticscholar.org For instance, geometry optimization using MOPAC has been performed, and the results are often used as a starting point for more demanding DFT calculations. semanticscholar.org These methods have also been employed to calculate properties like the heat of formation, ionization potential, and HOMO-LUMO energies. semanticscholar.org While the absolute values obtained from semi-empirical methods may differ from those obtained with DFT, they can still provide valuable qualitative insights and trends. mdpi.com For example, AM1 calculations have been used to investigate the conformational stability of related Schiff bases, indicating that nearly planar conformations are the most stable. znaturforsch.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Chlorosalicylidene aniline |

Conformational Energy Landscapes

The conformational landscape of 5-Chlorosalicylidene aniline is characterized by the rotational degrees of freedom around the C-C and C-O bonds of the aldehyde and hydroxyl groups, as well as the C-N bond of the imine linkage. semanticscholar.orgacs.org Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to map the potential energy surface and identify the most stable conformers. acs.org

Studies on the related molecule, 5-chlorosalicylaldehyde (B124248), have shown that the most stable conformer is stabilized by a strong intramolecular O-H···O=C hydrogen bond. acs.org This interaction significantly lowers the energy of this conformer compared to others. acs.org For 5-Chlorosalicylidene aniline, the nearly planar conformation is found to be the most stable, a finding attributed primarily to the minimization of non-bonded steric interactions. znaturforsch.com The molecule typically adopts a trans-configuration about the central C=N bond. semanticscholar.org The planarity of the molecule is a key feature, with a small dihedral angle observed between the two benzene rings. semanticscholar.org

It's important to note that environmental factors, such as the presence of different cations in zeolites, can influence the tautomeric equilibrium between the enol and keto forms of salicylideneaniline (B1219908) derivatives. mdpi.comnih.gov Small cations like H+ and Li+ can stabilize the cis-keto tautomer. mdpi.comnih.gov

Correlation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For 5-Chlorosalicylidene aniline, there is a strong correlation between computed and experimental findings, particularly from X-ray crystallography.

Single-crystal X-ray diffraction analysis of 5-Chlorosalicylidene aniline has confirmed its orthorhombic crystal system and the planarity of the molecule. semanticscholar.orgconsensus.app These experimental results align well with the optimized geometries obtained from computational methods like MOPAC and AM1. semanticscholar.orgznaturforsch.com For instance, the calculated bond lengths and angles from semi-empirical methods show good agreement with those determined by X-ray diffraction. semanticscholar.org

Furthermore, spectroscopic properties predicted by computational models have been compared with experimental spectra. The calculated HOMO-LUMO energy gap, for example, is used to understand the electronic transitions observed in UV-Vis spectroscopy and reflects the chemical activity of the molecule. semanticscholar.orgconsensus.app The computed vibrational frequencies from DFT calculations have also been used to assign bands in experimental infrared (IR) and Raman spectra. researchgate.net

Quantum Chemical Studies on Reactivity Indices

Quantum chemical calculations provide valuable tools for understanding and predicting the reactivity of molecules. By calculating various reactivity descriptors, researchers can gain insights into the electrophilic and nucleophilic nature of different sites within 5-Chlorosalicylidene aniline and anticipate its behavior in chemical reactions.

Chemical Reactivity Descriptors

A range of chemical reactivity descriptors have been calculated for 5-Chlorosalicylidene aniline and related compounds to quantify their reactivity. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. semanticscholar.orgconsensus.app A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For 5-Chlorosalicylidene aniline, the HOMO-LUMO energy gap has been calculated to be 7.071 eV, indicating a molecule with moderate reactivity. semanticscholar.orgconsensus.app

Other important reactivity indices include:

Chemical Potential (μ) and Electronegativity (χ): These descriptors measure the tendency of a molecule to attract electrons. researchgate.net

Hardness (η) and Softness (S): These relate to the resistance of a molecule to change its electron distribution. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity Index (N): This measures the ability of a molecule to donate electrons. rsc.org

The values of these descriptors are determined using the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netrsc.orgmdpi.com

| Reactivity Descriptor | Description |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. semanticscholar.orgconsensus.app |

| Chemical Potential (μ) | The escaping tendency of electrons from a molecule. researchgate.net |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. researchgate.net |

| Hardness (η) | Resistance to change in electron distribution or charge transfer. researchgate.net |

| Softness (S) | The reciprocal of hardness, indicating the ease of change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

| Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons. rsc.org |

Prediction of Reaction Pathways

Computational methods are also employed to predict the likely pathways of chemical reactions involving 5-Chlorosalicylidene aniline. sciensage.info For instance, the hydrolysis of this Schiff base has been studied under different pH conditions. sciensage.infoijsdr.org

In acidic media, the proposed rate-limiting step is the proton-catalyzed attack of water on the imine linkage. sciensage.info In neutral conditions, the spontaneous addition of water to the neutral imine is considered the slowest step. sciensage.info In basic solutions, the rate of hydrolysis initially increases with pH. sciensage.info

Molecular electrostatic potential (MEP) maps are another valuable tool for predicting reaction pathways. researchgate.net These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information helps in predicting where a molecule is likely to be attacked by electrophiles or nucleophiles. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a detailed electronic description, they are computationally expensive for large systems or long-timescale simulations. nih.govnih.gov Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally more feasible approach to study the dynamic behavior and intermolecular interactions of molecules like 5-Chlorosalicylidene aniline. nih.govmdpi.com

MM methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates. nih.gov These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations. nih.gov MM can be used for energy minimization to find stable conformations and to study the energetics of intermolecular interactions. znaturforsch.comnih.gov

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in a system over time, providing a trajectory of the molecule's dynamic behavior. mdpi.com This allows for the study of conformational changes, diffusion, and the influence of solvent on the molecule's structure and properties. mdpi.comnih.gov

Hybrid QM/MM methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive site) with the efficiency of molecular mechanics for the rest of the system. nih.govmpg.de This approach is particularly useful for studying enzymatic reactions or reactions in solution where the environment plays a crucial role. nih.govmpg.de Recent advancements have incorporated machine learning potentials into QM/MM simulations to further accelerate these calculations. nih.govarxiv.org

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes of 5-Chlorosalicylidene Aniline (B41778)

The synthesis of metal complexes of 5-Chlorosalicylidene aniline is typically achieved by reacting the Schiff base ligand with a corresponding metal salt in an appropriate solvent, often ethanol (B145695). The mixture is usually refluxed to facilitate the reaction, leading to the precipitation of the colored metal complex. tubitak.gov.tr These complexes are generally stable in air and can be purified by recrystallization. tubitak.gov.trgrowingscience.com

The characterization of these synthesized complexes involves a suite of analytical and spectroscopic techniques to elucidate their structure and properties. These methods include elemental analysis, mass spectrometry, and various spectroscopic and physical measurements. researchgate.netuobaghdad.edu.iq

Stoichiometry and Coordination Geometry

Elemental analysis and mass spectrometry are fundamental in determining the stoichiometry of the metal complexes. For many transition metal complexes of 5-Chlorosalicylidene aniline, a metal-to-ligand ratio of 1:2 is commonly observed. growingscience.comscispace.comscispace.com This indicates that two molecules of the Schiff base coordinate to a single metal ion.

The coordination geometry of the central metal ion is influenced by the nature of the metal and the reaction conditions. Various geometries have been proposed for these complexes, including square planar, tetrahedral, and octahedral arrangements. researchgate.netdergipark.org.trscirp.org For instance, some Cu(II) and Ni(II) complexes have been suggested to adopt a square planar geometry. researchgate.net In contrast, certain Co(II), Ni(II), Cu(II), and Zn(II) complexes have been reported to exhibit tetrahedral geometry. dergipark.org.tr The presence of additional ligands, such as water molecules, can lead to higher coordination numbers, resulting in octahedral geometries. growingscience.comscispace.com For example, the coordination of two water molecules in some Co(II) complexes leads to an octahedral arrangement. scispace.com

The Schiff base, 5-Chlorosalicylidene aniline, typically acts as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen atoms. growingscience.comscispace.combohrium.com This mode of coordination is a recurring theme in the chemistry of salicylidene aniline derivatives.

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | 1:2 | Tetrahedral, Octahedral | researchgate.netscispace.comdergipark.org.tr |

| Ni(II) | 1:2 | Square Planar, Tetrahedral | dergipark.org.trresearchgate.netbohrium.com |

| Cu(II) | 1:2 | Square Planar, Tetrahedral | researchgate.netdergipark.org.trresearchgate.net |

| Zn(II) | 1:2 | Tetrahedral | dergipark.org.trbohrium.com |

Spectroscopic Signatures of Complexation (FT-IR, UV-Vis, ¹H NMR)

Spectroscopic techniques are invaluable for confirming the coordination of the Schiff base to the metal ion.

FT-IR Spectroscopy: In the FT-IR spectrum of the free 5-Chlorosalicylidene aniline ligand, characteristic bands corresponding to the phenolic -OH group and the azomethine (C=N) group are observed. biointerfaceresearch.com Upon complexation, the band associated with the phenolic -OH stretching vibration typically disappears or shifts, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. biointerfaceresearch.com Furthermore, the C=N stretching vibration often shifts to a lower or higher frequency, which is a clear indication of the involvement of the azomethine nitrogen in coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the ligand and its metal complexes provide insights into the electronic transitions and the geometry of the complexes. The spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group, respectively. biointerfaceresearch.com Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion. These d-d transitions are crucial for determining the ligand field splitting and the geometry of the complex. scispace.com For instance, the electronic spectra of some Co(II) complexes exhibit bands consistent with an octahedral geometry. scispace.com

¹H NMR Spectroscopy: ¹H NMR spectroscopy further confirms the structure of the Schiff base and its coordination to the metal ion. In the spectrum of the free ligand, a signal corresponding to the phenolic -OH proton is observed. biointerfaceresearch.com This signal is absent in the spectra of the metal complexes, confirming the deprotonation of the phenolic group upon complexation. mdpi.com The chemical shifts of the aromatic and azomethine protons may also be affected by coordination to the metal center. biointerfaceresearch.com

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Inference | Reference |

|---|---|---|---|---|

| FT-IR | Presence of ν(O-H) band; Characteristic ν(C=N) band | Disappearance or shift of ν(O-H) band; Shift in ν(C=N) band; Appearance of new M-O and M-N bands | Deprotonation of phenolic -OH and coordination of phenolic oxygen; Coordination of azomethine nitrogen | researchgate.netbiointerfaceresearch.com |

| UV-Vis | Bands for π→π* and n→π* transitions | Shift in ligand-based transitions; Appearance of d-d transition bands in the visible region | Coordination affects electronic structure; Provides information on coordination geometry | scispace.combiointerfaceresearch.com |

| ¹H NMR | Signal for phenolic -OH proton | Disappearance of the phenolic -OH proton signal | Confirms deprotonation and coordination of the phenolic oxygen | biointerfaceresearch.commdpi.com |

Magnetic Susceptibility and Molar Conductance Studies

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the metal complexes, which in turn provides information about the geometry and the number of unpaired electrons in the central metal ion. rjpbcs.com For example, Cu(II) complexes of 5-Chlorosalicylidene aniline are generally paramagnetic, consistent with the d⁹ configuration of the Cu(II) ion. scispace.com In contrast, Zn(II) complexes are diamagnetic, as expected for a d¹⁰ configuration. scispace.com The magnetic moment values obtained for Co(II) and Ni(II) complexes can help distinguish between different possible geometries, such as tetrahedral and octahedral. scispace.comdergipark.org.tr

Molar conductance measurements are used to determine the electrolytic nature of the complexes in solution. rjpbcs.com Low molar conductance values for complexes of 5-Chlorosalicylidene aniline in solvents like DMSO or DMF indicate that they are non-electrolytic in nature, suggesting that the anions are not present as counter-ions but are coordinated to the metal center if they are part of the initial metal salt. scispace.comgrafiati.com

Thermogravimetric Analysis (TGA) of Metal Complexes

Thermogravimetric analysis (TGA) provides information about the thermal stability of the metal complexes and can confirm the presence of coordinated or lattice water molecules. bohrium.commdpi.com The TGA curve shows weight loss at different temperature ranges, corresponding to the removal of water molecules and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide residue. mdpi.combohrium.com The decomposition patterns can provide further evidence for the proposed stoichiometry of the complexes. bohrium.com

Electronic Structure and Bonding in Metal Complexes

Ligand Field Theoretical Considerations

Ligand Field Theory (LFT) provides a more comprehensive model for understanding the electronic structure and bonding in transition metal complexes compared to the simpler Crystal Field Theory. fiveable.me LFT considers the covalent nature of the metal-ligand bond by taking into account the overlap of metal d-orbitals with ligand orbitals. libretexts.org

In the context of 5-Chlorosalicylidene aniline complexes, the Schiff base acts as a σ-donor through the lone pairs on the phenolic oxygen and azomethine nitrogen. libretexts.org These donations of electron density from the ligand to the metal's d-orbitals lead to a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the geometry of the complex and the nature of the metal ion. fiveable.me

The electronic spectra of the complexes, which show d-d transitions, can be used to experimentally determine the ligand field splitting parameter. scispace.com For example, in an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g set and the higher energy eg set. libretexts.org The energy difference between these sets corresponds to Δo. The positions of the absorption bands in the UV-Vis spectrum can be used to calculate Δo and other ligand field parameters, which provide insights into the strength of the metal-ligand interaction. scispace.com

The relative energies of the d-orbitals are inverted in a tetrahedral field compared to an octahedral field. libretexts.org This difference in d-orbital splitting diagrams helps in assigning the correct geometry based on the electronic spectral data. The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, provides a framework for predicting whether a complex will be high-spin or low-spin. fiveable.me While specific placement of 5-chlorosalicylidene aniline in this series requires detailed experimental data, its coordination via N and O donor atoms suggests it creates a moderately strong ligand field.

Charge Transfer Mechanisms in Complexes

Charge transfer phenomena are central to the functionality of 5-Chlorosalicylidene aniline metal complexes, influencing their color, reactivity, and photophysical properties. These transitions involve the movement of electron density from one part of the complex to another upon absorption of energy.

Two primary types of charge transfer are observed:

Intramolecular Charge Transfer (ICT): This occurs within the ligand itself. Theoretical studies on N-(5-chlorosalicylidene) aniline have shown that electronic transitions can involve the movement of electron density from the π-bonding molecular orbital of the salicylidene ring (the HOMO or Highest Occupied Molecular Orbital) to the π*-antibonding molecular orbital of the aniline moiety (the LUMO or Lowest Unoccupied Molecular Orbital). researchgate.net This inherent charge transfer character is a key feature of the Schiff base. Another form of ICT observed in related Schiff bases is photochromism and thermochromism, driven by an intramolecular proton transfer from the hydroxyl oxygen to the imine nitrogen. rasayanjournal.co.in

Catalytic Applications of 5-Chlorosalicylidene Aniline Metal Complexes

Metal complexes of Schiff bases, including 5-Chlorosalicylidene aniline, are recognized for their excellent catalytic activity in a wide array of organic reactions. acs.orgmdpi.com The combination of the metal's redox properties and the tunable steric and electronic environment provided by the ligand allows for the design of highly efficient and selective catalysts. researchgate.netresearchgate.net

Catalytic Activity in Organic Transformations

Complexes of 5-Chlorosalicylidene aniline and its derivatives have demonstrated significant potential as catalysts in several key organic transformations. The specific reactivity is largely determined by the choice of the central metal ion.

Key examples include:

Photocatalytic Hydrogen Production: A nickel(II) complex incorporating an aniline-5-chlorosalicylaldehyde ligand, Ni(acs)(pys)₂, has been successfully employed as a photocatalyst for generating hydrogen from water under visible-light irradiation. rasayanjournal.co.inacs.org In a three-component system with a photosensitizer and a sacrificial electron donor, this complex facilitates the conversion of solar energy into chemical energy in the form of H₂. acs.org

N-Alkylation of Amines: Ruthenium(III) complexes bearing ligands derived from 5-chlorosalicylaldehyde (B124248) have been shown to be effective catalysts for the N-alkylation of anilines using alcohols as the alkylating agents. echemcom.com This reaction represents an atom-economical and environmentally friendly method for forming C-N bonds, as water is the only byproduct. mdpi.com

Oxidation Reactions: While specific studies on 5-Chlorosalicylidene aniline are emerging, related cobalt-Schiff base complexes are well-known catalysts for oxidation reactions, including the oxidation of olefins. researchgate.netnih.gov The catalytic activity in these systems is often linked to the metal center's ability to cycle between different oxidation states. ccsenet.org

Table 1: Catalytic Applications of 5-Chlorosalicylidene Aniline Metal Complexes

| Metal Complex | Catalytic Reaction | Substrates | Key Findings |

|---|---|---|---|

| Nickel(II) Complex (Ni(acs)(pys)₂) | Photocatalytic Hydrogen Production | Water, Triethanolamine (sacrificial agent), Fluorescein (photosensitizer) | Efficiently produces H₂ under visible light, demonstrating potential for solar fuel generation. rasayanjournal.co.inacs.org |

| Ruthenium(III) Complex | N-Alkylation of Anilines | o-substituted anilines, alcohols | Catalyzes the formation of N-alkylated anilines via a hydrogen transfer mechanism. echemcom.com |

Mechanistic Studies of Catalytic Processes

Understanding the reaction mechanisms is crucial for optimizing catalytic systems. Studies on catalysts derived from 5-Chlorosalicylidene aniline and related Schiff bases have provided insights into their mode of action.

Mechanism of Photocatalytic Hydrogen Production: The process involving the Ni(acs)(pys)₂ catalyst operates through a multi-step cycle. rasayanjournal.co.inacs.org First, a photosensitizer (like fluorescein) absorbs visible light and enters an excited state. It then transfers an electron to the nickel complex, which becomes reduced. Simultaneously, the photosensitizer is regenerated by accepting an electron from a sacrificial electron donor (like triethanolamine). The reduced nickel complex then catalyzes the reduction of protons from water to produce molecular hydrogen (H₂). acs.orgresearchgate.nettandfonline.com

Mechanism of N-Alkylation: The ruthenium-catalyzed N-alkylation of anilines with alcohols is widely proposed to proceed via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. mdpi.com The catalytic cycle generally involves the following steps:

The ruthenium catalyst dehydrogenates the primary alcohol to form an aldehyde intermediate. mdpi.com

The aldehyde undergoes a condensation reaction with the aniline to form a Schiff base (imine). mdpi.com

The ruthenium hydride species, formed in the initial step, then hydrogenates the imine to yield the final N-alkylated amine product, regenerating the active catalyst for the next cycle. researchgate.net

Applications in Sensing and Detection

The unique photophysical properties of 5-Chlorosalicylidene aniline and its ability to form specific and stable complexes with various analytes make it an excellent platform for designing chemosensors and fluorescent probes. These sensors can detect the presence of specific ions or molecules through a measurable change in color or fluorescence.

Design of Chemosensors and Fluorescent Probes

The versatility of the 5-chlorosalicylaldehyde framework allows for its incorporation into a variety of sensor designs targeting a wide range of analytes. By modifying the aniline portion or introducing other functional groups, researchers can fine-tune the sensor's selectivity and sensitivity.

Notable applications include:

Metal Ion Detection: Probes based on 5-Chlorosalicylidene aniline have been developed for the selective detection of various metal ions. For instance, specific derivatives have been designed as fluorescent "turn-on" sensors for Ni(II) and Cu(II). researchgate.net

Anion Detection: Receptors synthesized by condensing 5-chlorosalicylaldehyde with specific amines have shown the ability to selectively detect anions, such as fluoride (B91410) (F⁻), through colorimetric and fluorescent changes.

Gas Sensing: The core structure has been adapted to create probes for hazardous gases. An oxime-functionalized 5-chlorosalicylaldehyde was developed as a fluorescent probe for the rapid detection of phosgene.

pH Sensing: A Schiff base created from 4-carboxylaniline and 5-chlorosalicylaldehyde has been used as a colorimetric and fluorescent probe for sensing extreme pH conditions.

Table 2: Sensing Applications of Probes Derived from 5-Chlorosalicylaldehyde

| Probe Type | Target Analyte | Sensing Method | Key Feature |

|---|---|---|---|

| Schiff base with 2-phenoxy aniline | Copper (Cu²⁺) | Colorimetric & Fluorescent | "Off-on-off" response based on LMCT and CHEF mechanisms. researchgate.net |

| Schiff base derivative | Nickel (Ni²⁺) | Fluorescent | Fluorescence increases upon complexation due to perturbation of ICT. |

| Schiff base with 2-phenoxy/phenylthio aniline | Fluoride (F⁻) | Colorimetric & Fluorescent | Selective binding leads to naked-eye color change and fluorescence response. |

| Oxime-functionalized derivative | Phosgene (gas) | Fluorescent | Significant increase in fluorescence emission upon reaction with phosgene. |

| Schiff base with 4-carboxylaniline | pH | Colorimetric & Fluorescent | Can detect extremely acidic or alkaline conditions through different channels. |

Detection Mechanisms (e.g., Ligand to Metal Charge Transfer, Chelation Enhanced Fluorescence)

The function of these chemosensors relies on specific photophysical mechanisms that are triggered by the binding of the target analyte.

Ligand-to-Metal Charge Transfer (LMCT): As discussed in section 5.2.2, the formation of an L-M complex can enable LMCT. In sensing, this process can quench the ligand's natural fluorescence, leading to a "turn-off" sensor. Alternatively, the LMCT band itself can be the basis for a colorimetric sensor. researchgate.netnih.gov

Chelation Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. Many Schiff base ligands are only weakly fluorescent on their own due to non-radiative decay processes, such as photoinduced electron transfer (PET) or the free rotation around single bonds which quenches the excited state. Upon chelation to a metal ion, the ligand becomes more rigid and these non-radiative pathways are suppressed, leading to a significant enhancement of fluorescence intensity. researchgate.net

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the probe molecule. This can lead to a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity, providing a detectable signal.

Excited State Intramolecular Proton Transfer (ESIPT): In some salicylidene-based probes, fluorescence is weak due to an efficient ESIPT process that provides a non-radiative decay pathway. When a metal ion binds to the phenolic oxygen and imine nitrogen, it can inhibit this proton transfer, "blocking" the non-radiative pathway and causing a dramatic increase in fluorescence.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Principles of 5-Chlorosalicylidene Aniline (B41778)

Self-assembly is the fundamental principle governing the formation of the crystalline structure of 5-Chlorosalicylidene aniline. This process involves the spontaneous organization of individual molecules into ordered, thermodynamically stable structures without external guidance. fiveable.me The primary drivers for this organization are the various non-covalent interactions between the molecules, including hydrogen bonding, and van der Waals forces. fiveable.me

The final, stable, self-assembled structure represents a state of minimized free energy, achieved through a balance between favorable enthalpic contributions (from attractive intermolecular forces) and entropic factors. fiveable.me In the case of 5-Chlorosalicylidene aniline, these principles dictate how the molecules arrange themselves to form a well-defined crystal lattice. The specific functional groups on the molecule—the hydroxyl (–OH), imine (–C=N–), and chloro (–Cl) groups, along with the aromatic rings—are key to directing this assembly process.

Intermolecular Interactions in Crystal Lattices

Table 1: Crystallographic Data for 5-Chlorosalicylidene Aniline

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | 4-chloro-2-[(E)-(phenylimino)methyl]phenol | semanticscholar.org |

| Formula | C₁₃H₁₀ClNO | semanticscholar.org |

| Crystal System | Orthorhombic | semanticscholar.orgconsensus.app |

| Space Group | Pca21 | semanticscholar.orgconsensus.app |

| a (Å) | 12.391 (6) | semanticscholar.orgconsensus.app |

| b (Å) | 4.5223 (18) | semanticscholar.orgconsensus.app |

| c (Å) | 19.514 (8) | semanticscholar.orgconsensus.app |

| α, β, γ (°) | 90.00 | semanticscholar.orgconsensus.app |

| Volume (ų) | 1093.5 (8) | semanticscholar.orgconsensus.app |

| Z | 4 | semanticscholar.orgconsensus.app |

Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the molecular conformation and influencing the crystal packing of Schiff bases. In the solid state of 5-Chlorosalicylidene aniline, a strong intramolecular O-H···N hydrogen bond is observed. semanticscholar.orgconsensus.app This bond forms a stable six-membered quasi-ring and is a common feature in salicylaldimine derivatives, playing a significant role in their chemical and physical properties, such as photochromism and thermochromism. znaturforsch.com

While the primary interaction reported in the crystal structure of the title compound is the intramolecular hydrogen bond, intermolecular hydrogen bonds are crucial in building extended networks in related structures. For instance, in the closely related N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, neighboring molecules are linked by intermolecular O-H···O hydrogen bonds. znaturforsch.comznaturforsch.com In aniline-phenol co-crystals, robust hydrogen-bonded tetramer synthons ([⋯O—H⋯N—H⋯]₂) are frequently observed, demonstrating the strong tendency of these functional groups to form predictable networks. nih.gov Studies of 5-chlorosalicylaldehyde (B124248) and aniline in solution also indicate the formation of intermolecular hydrogen bonds. scholarsresearchlibrary.com

π-π Stacking Interactions

Aromatic π-π stacking interactions are another key non-covalent force that can contribute to the stabilization of crystal structures containing phenyl rings. researchgate.net These interactions arise from the electrostatic and dispersion forces between the delocalized π-electron systems of adjacent aromatic rings. canada.ca The nearly planar conformation of 5-Chlorosalicylidene aniline is conducive to such stacking interactions. semanticscholar.org

In the broader context of aniline-phenol recognition, π-π stacking is a critical component of larger, stable supramolecular assemblies known as Long-Range Synthon Aufbau Modules (LSAMs). nih.gov In these systems, hydrogen-bonded aggregates are further stabilized by stacking, and this interplay is so robust that it can be observed in concentrated solutions via NMR spectroscopy. nih.gov These stacked arrangements play a fundamental role in the crystal packing of many aromatic molecules. researchgate.net

Halogen Bonding

The presence of a chlorine atom on the salicylidene ring introduces the possibility of halogen bonding (XB). A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (an XB donor) and interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov This electrophilic character is concentrated in a region on the halogen atom known as the σ-hole, located opposite the R–X covalent bond. nih.gov

In the crystal lattice of 5-Chlorosalicylidene aniline, the chlorine atom can participate in C–Cl···O or C–Cl···N halogen bonds with neighboring molecules. These directional interactions can act as crucial structure-directing forces, complementing the hydrogen bonding and π-π stacking to form a tangled three-dimensional supramolecular network. researchgate.net The ability of halogen substituents to form these predictable interactions makes them a powerful tool in crystal engineering. dntb.gov.ua

Co-crystallization Strategies and Design

Co-crystallization is a crystal engineering strategy used to design new solid forms by combining two or more different neutral molecules in a single crystal lattice. researchgate.net This technique allows for the modification of a substance's physicochemical properties, such as solubility and stability, without altering its covalent structure. researchgate.net The components in a co-crystal are held together by non-covalent interactions, primarily hydrogen bonding, but also π-π stacking and van der Waals forces. researchgate.net

The design of co-crystals featuring 5-Chlorosalicylidene aniline would involve selecting a suitable "co-former" molecule that can form robust and predictable supramolecular synthons with it. A key strategy relies on the use of well-defined interaction patterns, such as the reliable O–H···N hydrogen bonds common in aniline-phenol systems. nih.gov By choosing co-formers with complementary functional groups, it is possible to engineer specific, extended supramolecular networks and control the final crystal architecture. nih.gov

Influence of Substituents on Crystal Packing and Supramolecular Synthons

Substituents on the aromatic rings of 5-Chlorosalicylidene aniline have a profound impact on the resulting crystal packing and the favored supramolecular synthons. semanticscholar.org Supramolecular synthons are robust spatial arrangements of functional groups that predictably form specific supramolecular architectures. mdpi.com

The chloro substituent in 5-Chlorosalicylidene aniline, for example, influences the electronic properties of the molecule, which in turn affects the strength and geometry of hydrogen bonds and π-π stacking interactions. scholarsresearchlibrary.com Furthermore, it introduces the capacity for halogen bonding, adding another layer of directional control to the self-assembly process. nih.gov

Altering the type or position of substituents on either the aniline or salicylaldehyde (B1680747) rings can systematically tune the intermolecular interactions. For example, studies on a series of N-(methoxysalicylidene)-haloaniline derivatives show that changing the halogen substituent (F, Cl, Br) or its position can lead to significantly different packing arrangements and even the formation of different polymorphs (different crystal structures of the same compound). iucr.org This demonstrates that substituents are a key variable in crystal engineering, allowing for the rational design of materials by modulating the delicate balance of non-covalent forces that define the supramolecular synthon and, ultimately, the entire crystal structure. nih.govmdpi.com

Biological and Biomedical Applications

Antimicrobial Activity

5-Chlorosalicylidene aniline (B41778) and its metal complexes have demonstrated a broad spectrum of antimicrobial activity. futminna.edu.ngresearchgate.net Schiff bases are recognized for their therapeutic potential, which is often enhanced upon chelation with metal ions. tubitak.gov.trsemanticscholar.org

Antibacterial Efficacy against Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Studies have shown that 5-Chlorosalicylidene aniline exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr Research involving the paper disc diffusion method demonstrated its activity against key pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. tubitak.gov.tr It has been consistently observed that the metal complexes of this Schiff base show enhanced antibacterial activity compared to the uncomplexed ligand. researchgate.nettubitak.gov.tr For instance, a study on the Co(II) and Cu(II) complexes of chloro-salicylidene aniline reported a significant increase in the inhibition zones against these bacteria. tubitak.gov.tr

A ruthenium (III) complex incorporating N-phenyl-5-chlorosalicylideneimine ligands showed significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values between 11.72 and 23.44 µg/mL. researchgate.net However, this specific complex was found to be inactive against Gram-negative strains like E. coli and P. aeruginosa. researchgate.net

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

|---|---|---|---|

| 5-Chlorosalicylidene aniline (Ligand) | 4.0 | 1.0 | 2.0 |

| Co(II) Complex | 6.0 | 3.0 | 4.0 |

| Cu(II) Complex | 8.0 | 5.0 | 6.0 |

Data sourced from Iqbal et al. (2006). tubitak.gov.tr

Antifungal Efficacy against Fungal Strains (e.g., C. albicans, A. niger)

The compound has been specifically identified as a novel antifungal agent. consensus.app Research confirms that 5-Chlorosalicylidene aniline and its metal complexes are active against fungal species like Candida albicans and Aspergillus niger. researchgate.netgrowingscience.com C. albicans is a prevalent opportunistic fungus causing infections in humans, while A. niger is known for producing harmful mycotoxins. e3s-conferences.org The ability of this compound to inhibit the growth of these fungi highlights its potential for developing new antifungal therapies. consensus.appgrowingscience.com

Mechanisms of Antimicrobial Action (e.g., Chelation Theory)

The primary mechanism believed to be responsible for the antimicrobial action of 5-Chlorosalicylidene aniline is chelation. researchgate.netmdpi.com According to Tweedy's chelation theory, the process of chelation reduces the polarity of a metal ion, which in turn increases the lipophilicity of the resulting metal complex. researchgate.net This enhanced lipid solubility allows the complex to more easily permeate the lipid layer of the microbial cell membrane, disrupting normal cellular processes. researchgate.net

This mechanism functions by depriving the microorganisms of essential metal ions, such as iron, zinc, and manganese, which are crucial for their growth and proliferation. mdpi.comnih.govnih.gov By sequestering these metal ions, the chelating agent can interfere with vital enzymatic reactions within the pathogen, leading to an antimicrobial effect. mdpi.com

An additional proposed mechanism involves the imine group of the Schiff base. The nitrogen atom of the azomethine group may form hydrogen bonds with the active sites of cellular enzymes and other constituents, thereby interfering with their normal function and disrupting the cell's metabolic pathways. semanticscholar.org

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of 5-Chlorosalicylidene aniline and related compounds is governed by several structural features:

The Azomethine Group (-CH=N-): This imine linkage is a critical pharmacophore responsible for the biological activity of Schiff bases. semanticscholar.org

Chelation and Metal Ions: The formation of metal chelates significantly enhances antimicrobial activity. tubitak.gov.tr The nature of the metal ion can influence the degree of potency.

Anticancer and Antitumor Properties

Schiff bases and their metal complexes are a class of compounds that have attracted significant attention for their potential as anticancer and antitumor agents. researchgate.nettubitak.gov.tr It has been noted that biologically active compounds often become more carcinostatic upon chelation with metal ions. tubitak.gov.tr The interaction of the 5-Chlorosalicylidene aniline Schiff base with metal ions like Co(II) and Cu(II) has been evaluated in this context. researchgate.net

Cytotoxic Activity in Cancer Cell Lines